1,4-Dichlorodibenzofuran
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Overview
Description
1,4-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure . These compounds are known for their persistence in the environment and potential toxicological effects . This compound, specifically, has two chlorine atoms positioned at the 1 and 4 locations on the dibenzofuran ring .
Preparation Methods
The synthesis of 1,4-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride . Industrial production often involves the pyrolysis or incineration of chlorine-containing organic materials, which can lead to the formation of polychlorinated dibenzofurans as by-products .
Chemical Reactions Analysis
1,4-Dichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated dibenzofuran derivatives.
Reduction: This can result in the removal of chlorine atoms, yielding less chlorinated or dechlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichlorodibenzofuran has several applications in scientific research:
Environmental Chemistry: It is studied for its persistence and behavior in the environment, particularly in relation to pollution and remediation efforts.
Toxicology: Research focuses on its toxicological effects, including its potential as a carcinogen and its impact on human health.
Biodegradation Studies: It is used to study the microbial degradation pathways of chlorinated organic compounds.
Mechanism of Action
The mechanism of action of 1,4-Dichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism . This interaction can lead to various toxicological effects, including disruption of endocrine functions and promotion of carcinogenesis .
Comparison with Similar Compounds
1,4-Dichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,6-Dichlorodibenzofuran
- 1,7-Dichlorodibenzofuran
- 1,8-Dichlorodibenzofuran
Compared to these compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile .
Properties
CAS No. |
94538-01-9 |
---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,4-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI Key |
VHQCMZLPHWGUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Cl)Cl |
Origin of Product |
United States |
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